molecular formula C16H10FN3S B5284060 3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5284060
M. Wt: 295.3 g/mol
InChI Key: UKYXPKWYOPCGTC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods often leverage these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival . The compound’s ability to inhibit these enzymes leads to the suppression of cancer cell growth and induces apoptosis .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S/c17-13-3-1-11(2-4-13)14-9-19-20-15(5-7-18-16(14)20)12-6-8-21-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYXPKWYOPCGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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